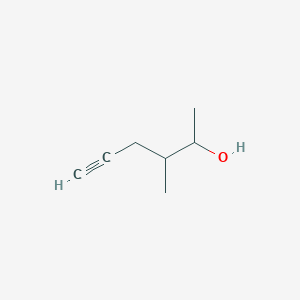
3-Methylhex-5-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylhex-5-yn-2-ol is an organic compound with the molecular formula C7H12O. It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is known for its unique structure, which includes a hydroxyl group (-OH) attached to the second carbon atom and a methyl group attached to the third carbon atom. The presence of both an alcohol and an alkyne functional group makes it a versatile compound in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
3-Methylhex-5-yn-2-ol can be synthesized through various methods. One common synthetic route involves the reaction of 3-methyl-1-butyne with formaldehyde in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under mild conditions and yields a high purity product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and efficient processes. One such method includes the catalytic hydrogenation of 3-methyl-1-butyne in the presence of a palladium catalyst. This method allows for the selective reduction of the triple bond to form the desired alcohol.
化学反応の分析
Types of Reactions
3-Methylhex-5-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The triple bond can be reduced to form an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for the reduction of the triple bond.
Substitution: Halogenation can be achieved using reagents like hydrochloric acid (HCl) or hydrobromic acid (HBr).
Major Products Formed
Oxidation: Formation of 3-methylhex-5-yn-2-one or 3-methylhex-5-yn-2-al.
Reduction: Formation of 3-methylhex-5-en-2-ol or 3-methylhexan-2-ol.
Substitution: Formation of 3-methylhex-5-yn-2-chloride or 3-methylhex-5-yn-2-bromide.
科学的研究の応用
3-Methylhex-5-yn-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methylhex-5-yn-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the alkyne group can undergo addition reactions. These interactions enable the compound to act as a versatile intermediate in chemical reactions, facilitating the formation of more complex structures.
類似化合物との比較
Similar Compounds
- 2-Methylhex-5-yn-2-ol
- 3-Methylhex-4-yn-2-ol
- 3-Methylhex-5-en-2-ol
Uniqueness
3-Methylhex-5-yn-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The presence of both an alkyne and an alcohol group allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
特性
分子式 |
C7H12O |
|---|---|
分子量 |
112.17 g/mol |
IUPAC名 |
3-methylhex-5-yn-2-ol |
InChI |
InChI=1S/C7H12O/c1-4-5-6(2)7(3)8/h1,6-8H,5H2,2-3H3 |
InChIキー |
AUPRNXWFKHDIKF-UHFFFAOYSA-N |
正規SMILES |
CC(CC#C)C(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 3-bromo-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrimidine-4(5H)-carboxylate](/img/structure/B13323119.png)
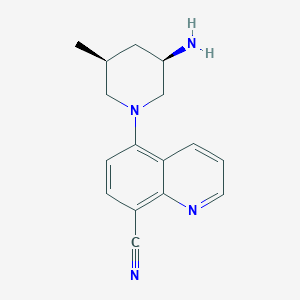
![(7,9-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B13323129.png)
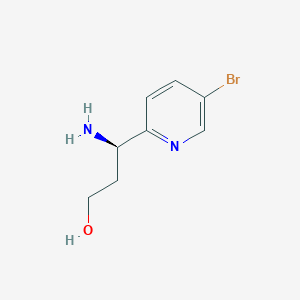
![4-Chloro-5-cyclopropyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B13323140.png)
![7-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine](/img/structure/B13323145.png)
![1-(4-Chlorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13323146.png)
![1-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13323147.png)
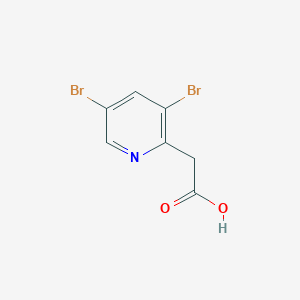
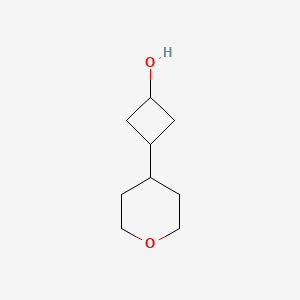
![5-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13323177.png)
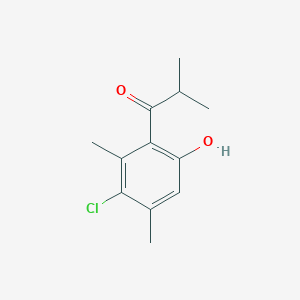

![tert-Butyl 6-hydrazinyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13323202.png)
